molecular formula C11H17NO8 B162586 2-Desoxy-2,3-Dehydro-N-Acetylneuraminsäure CAS No. 24967-27-9

2-Desoxy-2,3-Dehydro-N-Acetylneuraminsäure

Katalognummer: B162586
CAS-Nummer: 24967-27-9
Molekulargewicht: 291.25 g/mol
InChI-Schlüssel: JINJZWSZQKHCIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deoxy-2,3-didehydro-N-acetylneuraminic acid, commonly known as DANA, is a sialidase inhibitor. It was the first compound identified to inhibit the activity of sialidase enzymes, which are crucial for the proliferation of influenza viruses. DANA is derived from sialic acid and plays a significant role in antiviral research, particularly in the development of treatments for influenza.

Wissenschaftliche Forschungsanwendungen

DANA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

DANA übt seine Wirkungen aus, indem es die Aktivität von Sialidase-Enzymen hemmt. Diese Enzyme sind für die Spaltung von Sialinsäureresten von Glykoproteinen und Glykolipiden verantwortlich, ein entscheidender Schritt bei der Freisetzung viraler Partikel aus infizierten Zellen. Durch die Hemmung von Sialidase verhindert DANA die Ausbreitung des Virus auf neue Zellen und begrenzt so die Infektion .

Wirkmechanismus

Target of Action

The primary target of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid, also known as Neu5Ac2en, is neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the cleavage of sialic acid residues from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .

Mode of Action

Neu5Ac2en acts as a potent inhibitor of neuraminidase . It shows inhibitory activities against human neuraminidase enzymes with IC50 values of 143, 43, 61, and 74 μM for NEU1, NEU2, NEU3, and NEU4, respectively . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .

Biochemical Pathways

By inhibiting neuraminidase, Neu5Ac2en disrupts the sialylation-desialylation cycles that are critical for the life cycle of many pathogens . This disruption can prevent the release of progeny viruses from infected cells, thereby halting the spread of infection .

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body .

Result of Action

The inhibition of neuraminidase by Neu5Ac2en can lead to the attenuation of infections caused by neuraminidase-dependent pathogens . For example, it has been shown to have anti-influenza virus activity .

Action Environment

The action, efficacy, and stability of Neu5Ac2en can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of its environment . .

Safety and Hazards

According to the available information, specific safety measures or hazards related to DANA are not mentioned .

Zukünftige Richtungen

DANA is a promising compound in the development of therapeutics against influenza A and B viruses . Its significant advancements in recent years further support the value of neuraminidase as an attractive target for antiviral development .

Biochemische Analyse

Biochemical Properties

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid plays a crucial role in biochemical reactions by inhibiting neuraminidase enzymes. These enzymes, including NEU1, NEU2, NEU3, and NEU4, are responsible for the hydrolysis of sialic acids from glycoproteins and glycolipids. The inhibition of these enzymes by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid prevents the release of sialic acids, thereby affecting various cellular processes. The compound interacts with the active site of neuraminidase enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid influences various types of cells and cellular processes. By inhibiting neuraminidase activity, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of neuraminidase can lead to the accumulation of sialic acids on the cell surface, which can alter cell-cell interactions and signal transduction pathways. Additionally, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid has been shown to modulate insulin secretion in pancreatic cells by affecting sialidase activity .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid involves its binding to the active site of neuraminidase enzymes. This binding inhibits the enzymatic activity by preventing the cleavage of sialic acids from glycoproteins and glycolipids. The compound acts as a transition state analog, mimicking the natural substrate of neuraminidase and forming a stable complex with the enzyme. This inhibition can lead to changes in gene expression and cellular functions, as the removal of sialic acids is a critical step in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the inhibition of neuraminidase by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid can lead to sustained changes in cellular function, including reduced viral replication and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuraminidase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that the compound can reduce viral replication and alleviate symptoms of viral infections at therapeutic doses .

Metabolic Pathways

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is involved in metabolic pathways related to the metabolism of sialic acids. It interacts with neuraminidase enzymes, inhibiting their activity and preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can affect metabolic flux and the levels of various metabolites, as sialic acids play a critical role in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on neuraminidase enzymes. The distribution of the compound can influence its overall efficacy and impact on cellular functions .

Subcellular Localization

The subcellular localization of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is primarily determined by its interactions with neuraminidase enzymes and other cellular components. The compound is directed to specific compartments, such as lysosomes and the cell membrane, where it can inhibit neuraminidase activity. Post-translational modifications and targeting signals play a role in the precise localization of the compound, affecting its activity and function within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DANA wird durch Dehydratisierung der C2-Hydroxylgruppe der Sialinsäure synthetisiert. Der Prozess beinhaltet die Entfernung eines Wassermoleküls aus der Sialinsäurestruktur, was zur Bildung von DANA führt. Der Austausch der Hydroxylgruppe an der C4-Position durch eine Aminogruppe erhöht die Bindungsaffinität der Verbindung signifikant, was zur Bildung von 4-Amino-DANA führt, einem stärkeren Inhibitor .

Industrielle Produktionsmethoden

Die industrielle Produktion von DANA beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise den Einsatz von automatisierten Flüssigkeitshandhabern zur präzisen Zugabe von Reagenzien und zur Kontrolle der Reaktionsbedingungen. Die synthetisierte Verbindung wird dann mittels Techniken wie Kristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DANA unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit DANA verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene DANA-Derivate mit verbesserter Bindungsaffinität und inhibitorischer Aktivität.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Zanamivir: Ein weiterer Sialidase-Inhibitor, der als antivirales Medikament eingesetzt wird.

    Oseltamivir: Ein weit verbreitetes antivirales Medikament, das die Sialidase-Aktivität hemmt.

    Peramivir: Ein Sialidase-Inhibitor zur Behandlung von Influenza.

Einzigartigkeit von DANA

DANA ist einzigartig durch seine panselektive Hemmung aller menschlichen Neuraminidase-Isoenzyme, was es zu einer vielseitigen Verbindung für die Untersuchung der Sialidase-Hemmung macht. Seine Struktur ermöglicht verschiedene Modifikationen, die zur Entwicklung potenterer Derivate führen .

Eigenschaften

IUPAC Name

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJZWSZQKHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24967-27-9
Record name N-acetyl-2,3-didehydro-2-deoxyneuraminic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Reactant of Route 2
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Reactant of Route 3
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Reactant of Route 4
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Reactant of Route 5
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Reactant of Route 6
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Customer
Q & A

A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []

ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.

A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []

A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []

A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []

A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.